molecular formula C14H13ClN2O2 B7510048 N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide

N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide

Cat. No. B7510048
M. Wt: 276.72 g/mol
InChI Key: BHKWVCZVWOLJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide, also known as GW 501516, is a synthetic chemical compound that belongs to the class of drugs known as selective androgen receptor modulators (SARMs). It was initially developed for its potential use in treating metabolic and cardiovascular diseases, but it has gained popularity in the bodybuilding and athletic communities due to its purported ability to enhance endurance and fat burning.

Mechanism of Action

N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. Activation of PPARδ by N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved endurance and fat burning.
Biochemical and Physiological Effects:
In addition to its effects on lipid and glucose metabolism, N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 has been shown to have a variety of other biochemical and physiological effects. It has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its effects on endurance and fat burning. Additionally, N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 has been shown to reduce inflammation and oxidative stress in animal models, which may contribute to its potential therapeutic effects in the treatment of metabolic and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 in lab experiments is that it has a well-characterized mechanism of action and has been extensively studied in animal models. Additionally, it is relatively easy to administer and has a long half-life, which allows for convenient dosing schedules. However, one limitation of using N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 in lab experiments is that it has not been extensively studied in humans, and its long-term safety and efficacy are not well understood.

Future Directions

There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases, as it has been shown to have beneficial effects on lipid and glucose metabolism, inflammation, and oxidative stress in animal models. Additionally, further research is needed to fully understand the long-term safety and efficacy of N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 in humans, as well as its potential use in treating certain types of cancer. Finally, there is interest in developing more selective PPARδ agonists that may have fewer off-target effects than N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 involves several steps, including the condensation of 2-methyl-4-chloroaniline and 2-cyanopyridine to form the intermediate 2-methyl-4-chloro-N-(pyridin-2-yl)aniline. This intermediate is then reacted with methyl isocyanate to form the final product, N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, decrease inflammation, and reduce the risk of atherosclerosis in animal models. Additionally, N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 has been investigated for its potential use in treating certain types of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-9-7-11(15)4-5-12(9)16-14(19)10-3-6-13(18)17(2)8-10/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKWVCZVWOLJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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